

# Bimekizumab: A Technical Guide to its Dual Mechanism of Action

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## Abstract

Bimekizumab is a humanized monoclonal IgG1 antibody developed by UCB for the treatment of several immune-mediated inflammatory diseases.<sup>[1]</sup> Its unique mechanism of action lies in the simultaneous and selective neutralization of both interleukin-17A (IL-17A) and interleukin-17F (IL-17F), two key cytokines that drive inflammatory processes.<sup>[2][3]</sup> This dual inhibition offers a more comprehensive suppression of the IL-17 pathway compared to targeting IL-17A alone, potentially leading to improved clinical outcomes in conditions such as psoriasis, psoriatic arthritis, and ankylosing spondylitis.<sup>[2][4]</sup> This guide provides an in-depth technical overview of the core mechanism of action of bimekizumab, supported by quantitative data, detailed experimental protocols, and visual diagrams of the relevant signaling pathways and workflows.

## Core Mechanism of Action

Bimekizumab exerts its therapeutic effect by binding with high affinity to IL-17A and IL-17F, as well as the IL-17A/F heterodimer.<sup>[1][5]</sup> This binding prevents these cytokines from interacting with their cell surface receptor complex, IL-17RA/IL-17RC.<sup>[1][5]</sup> By blocking this interaction, bimekizumab effectively inhibits the downstream signaling cascade that leads to the production of pro-inflammatory cytokines and chemokines, thereby reducing tissue inflammation and ameliorating disease symptoms.<sup>[2]</sup>

## Target Molecules: IL-17A and IL-17F

Interleukin-17A and Interleukin-17F are pro-inflammatory cytokines predominantly produced by T helper 17 (Th17) cells.[2] They play a crucial role in the host defense against extracellular pathogens but are also key drivers of pathology in numerous autoimmune and inflammatory diseases.[3] Both cytokines exist as homodimers (IL-17A/A and IL-17F/F) and as a heterodimer (IL-17A/F), and all three forms signal through the same IL-17RA/IL-17RC receptor complex.[4] [5] While IL-17A is considered more potent, IL-17F is often more abundant in inflamed tissues, suggesting that neutralization of both cytokines may be necessary for maximal therapeutic effect.[6][7]

## Binding Affinity and Neutralization Potency

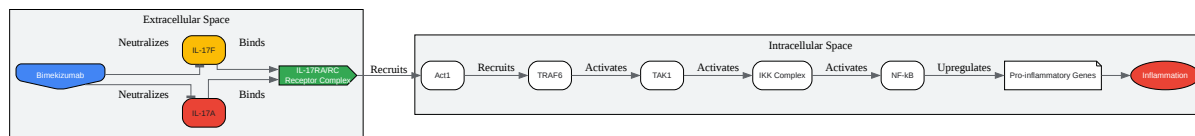
Bimekizumab has been engineered to bind to both IL-17A and IL-17F with high affinity. The binding affinities have been determined using surface plasmon resonance.[5]

Target Cytokine	Binding Affinity (KD) in pM	Reference
Human IL-17A	3.2	[5]
Human IL-17F	23	[5]
Human IL-17A/F Heterodimer	25.6	[5]

In functional assays, bimekizumab has demonstrated potent neutralization of the biological activities of both IL-17A and IL-17F. For instance, in an in vitro assay using human fibroblasts, bimekizumab inhibited IL-17A and IL-17A/F-induced IL-6 release with IC90 values of 2.5 ng/mL and 179.2 ng/mL, respectively.[5]

## Signaling Pathway Inhibition

The binding of IL-17A, IL-17F, or the IL-17A/F heterodimer to the IL-17RA/IL-17RC receptor complex initiates a downstream signaling cascade that results in the activation of transcription factors, such as NF- $\kappa$ B and C/EBP, leading to the expression of various pro-inflammatory genes. Bimekizumab, by preventing the initial ligand-receptor interaction, effectively blocks this entire signaling pathway.



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Bimekizumab blocks the IL-17 signaling pathway.

## Clinical Efficacy Data

The dual inhibition of IL-17A and IL-17F by bimekizumab has translated into significant clinical efficacy in patients with moderate to severe plaque psoriasis. The following tables summarize key efficacy endpoints from pivotal clinical trials.

Table 1: Psoriasis Area and Severity Index (PASI) Response at Week 16

Trial	Bimekizumab (320 mg Q4W)	Adalimumab	Ustekinumab	Placebo	Reference
BE SURE	PASI 90: 86.2%	PASI 90: 47.2%	-	-	[8]
PASI 100: 60.8%	PASI 100: 23.9%	-	-	[8]	
BE VIVID	PASI 90: 85.0%	-	PASI 90: 49.7%	PASI 90: 4.8%	[9]
PASI 100: 58.6%	-	PASI 100: 20.9%	PASI 100: 0%	[9]	

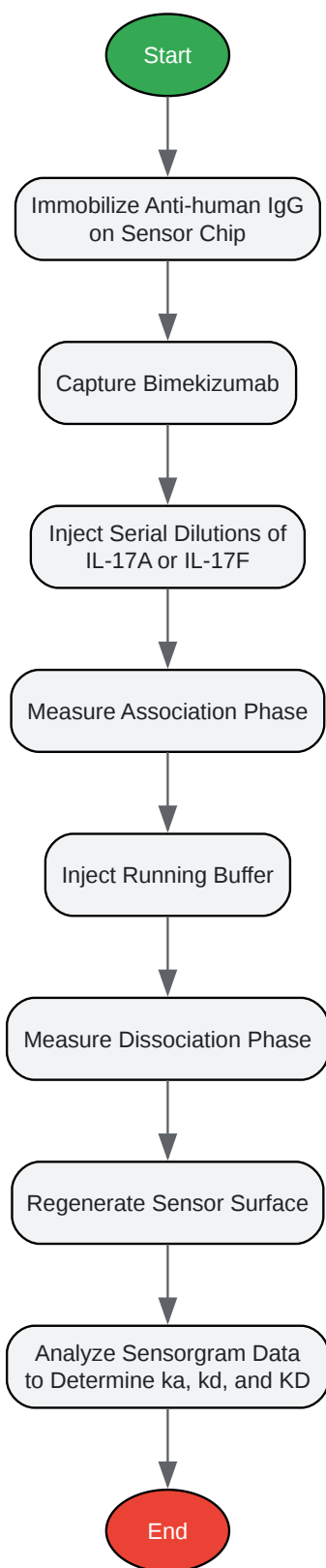
Table 2: Long-Term Efficacy of Bimekizumab in Psoriasis (BE BRIGHT OLE)

Timepoint	PASI 90 Response Rate	PASI 100 Response Rate	Reference
Week 16	91.2%	61.6%	<a href="#">[10]</a>
Week 104	91.2%	72.3%	<a href="#">[10]</a>

## Experimental Protocols

### Surface Plasmon Resonance (SPR) for Binding Affinity Determination

This protocol describes a representative method for determining the binding kinetics and affinity of bimekizumab to human IL-17A and IL-17F using SPR.



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A typical workflow for SPR analysis.

**Materials:**

- SPR instrument (e.g., Biacore)
- Sensor chip (e.g., CM5)
- Amine coupling kit
- Anti-human IgG (Fc) antibody
- Bimekizumab
- Recombinant human IL-17A and IL-17F
- Running buffer (e.g., HBS-EP+)
- Regeneration solution (e.g., glycine-HCl, pH 1.5)

**Procedure:**

- Immobilization of Anti-human IgG:
  - Equilibrate the sensor chip with running buffer.
  - Activate the sensor surface using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.
  - Inject the anti-human IgG antibody (e.g., 50 µg/mL in 10 mM sodium acetate, pH 5.0) to achieve the desired immobilization level.
  - Deactivate excess reactive groups with 1 M ethanolamine-HCl, pH 8.5.
- Capture of Bimekizumab:
  - Inject a solution of bimekizumab (e.g., 1 µg/mL) over the sensor surface to allow for its capture by the immobilized anti-human IgG.
- Kinetic Analysis:

- Inject a series of concentrations of IL-17A or IL-17F (e.g., 0.1 to 10 nM) over the captured bimekizumab surface at a constant flow rate.
- Monitor the association phase for a defined period.
- Switch to running buffer to monitor the dissociation phase.
- Regeneration:
  - Inject the regeneration solution to remove the captured bimekizumab and bound analyte.
- Data Analysis:
  - Fit the sensorgram data to a 1:1 Langmuir binding model to determine the association rate constant ( $k_a$ ), dissociation rate constant ( $k_d$ ), and the equilibrium dissociation constant ( $K_D$ ).

## In Vitro IL-17 Neutralization Assay

This protocol outlines a representative cell-based assay to measure the ability of bimekizumab to neutralize IL-17A and IL-17F-induced IL-6 production in human dermal fibroblasts.

### Materials:

- Human dermal fibroblasts (HDFs)
- Cell culture medium (e.g., DMEM with 10% FBS)
- Recombinant human IL-17A and IL-17F
- Recombinant human TNF- $\alpha$  (as a co-stimulant)
- Bimekizumab
- IL-6 ELISA kit
- 96-well cell culture plates

### Procedure:

- Cell Seeding:
  - Seed HDFs into a 96-well plate at a density of  $1 \times 10^4$  cells/well and incubate overnight.
- Antibody and Cytokine Preparation:
  - Prepare serial dilutions of bimekizumab.
  - Prepare solutions of IL-17A or IL-17F with or without TNF- $\alpha$ .
- Neutralization and Stimulation:
  - Pre-incubate the bimekizumab dilutions with the cytokine solutions for 1 hour at 37°C.
  - Add the antibody-cytokine mixtures to the HDFs.
  - Include controls with cells alone, cytokines alone, and bimekizumab alone.
- Incubation:
  - Incubate the plate for 48 hours at 37°C.
- IL-6 Measurement:
  - Collect the cell culture supernatants.
  - Measure the concentration of IL-6 in the supernatants using an ELISA kit according to the manufacturer's instructions.
- Data Analysis:
  - Calculate the percent inhibition of IL-6 production for each concentration of bimekizumab.
  - Determine the IC50 or IC90 values by fitting the data to a dose-response curve.

## Conclusion

Bimekizumab's mechanism of action, characterized by the dual neutralization of IL-17A and IL-17F, represents a significant advancement in the treatment of IL-17-mediated inflammatory



diseases. This targeted approach leads to a profound suppression of the inflammatory cascade, resulting in rapid and sustained clinical responses. The data and methodologies presented in this guide provide a comprehensive technical foundation for understanding the core principles behind bimekizumab's efficacy.

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